molecular formula C8H5Cl2N3O B8289675 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B8289675
M. Wt: 230.05 g/mol
InChI Key: FILCCACOFAMPRX-UHFFFAOYSA-N
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Patent
US07667036B2

Procedure details

A suspension prepared by adding POCl3 (3 mL) to N,N-dimethylformamide (9 mL) under nitrogen flow at room temperature was stirred for 5 min. To the suspension was slowly added 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (5 g) and the reaction was carried out by heating the resulting viscous mixture solution at 70° C. for 3 hrs. The reaction mixture was poured into ice and the resultant solution was made alkaline with sodium hydroxide (5 g). The precipitate was filtered off and the dried precipitate was purified by silica gel chromatography (eluting with CH2Cl2→20% ethyl acetate/CH2Cl2) to obtain the title compound (3.74 g); the melting point was between 137 and 139° C.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[Cl:6][C:7]1[C:12]([CH3:13])=[C:11]([Cl:14])[N:10]2[N:15]=[CH:16][CH:17]=[C:9]2[N:8]=1.[OH-].[Na+].CN(C)[CH:22]=[O:23]>>[Cl:6][C:7]1[C:12]([CH3:13])=[C:11]([Cl:14])[N:10]2[N:15]=[CH:16][C:17]([CH:22]=[O:23])=[C:9]2[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=2N(C(=C1C)Cl)N=CC2
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A suspension prepared
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the dried precipitate was purified by silica gel chromatography (eluting with CH2Cl2→20% ethyl acetate/CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1C)Cl)N=CC2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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